Cas no 1684-47-5 (Benzene-d3)

Benzene-d3 (C6D6) is a deuterated analog of benzene, where three hydrogen atoms are replaced by deuterium. This isotopically labeled compound is widely used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its minimal interference with proton signals, providing a clean baseline for analysis. Its high isotopic purity (>99.5%) ensures reliable and reproducible results in spectroscopic applications. Benzene-d3 is also employed in mechanistic studies, kinetic isotope effect investigations, and as a reference standard in mass spectrometry. The compound’s chemical stability and compatibility with a range of organic reactions make it a valuable tool in research and analytical chemistry.
Benzene-d3 structure
Benzene-d3 structure
Product Name:Benzene-d3
CAS No:1684-47-5
MF:C6H6
MW:81.1303267478943
CID:138190
PubChem ID:16212250
Update Time:2025-10-28

Benzene-d3 Chemical and Physical Properties

Names and Identifiers

    • Benzene-1,3,5-d3
    • Benzene (1,3,5-D3)
    • BENZENE, [1,3,5-D3]
    • [1,3,5-D3]-benzene
    • 1,3,5-benzene-d3
    • 1,3,5-trideuterobenzene
    • 343765_ALDRICH
    • I14-40094
    • sym-benzene-d3
    • sym-trideuterobenzene
    • Benzene-1,3,5-d3, 98 atom % D
    • F90520
    • DTXSID90583599
    • AKOS015910325
    • J-010459
    • Benzene-d3-3
    • (1,3,5-~2~H_3_)Benzene
    • (?H?)benzene
    • 1684-47-5
    • 1,3,5-trideuteriobenzene
    • Benzene (1,3,5-D3, 98%)
    • benzene-d3
    • Benzene-d3
    • Inchi: 1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D,5D
    • InChI Key: UHOVQNZJYSORNB-NHPOFCFZSA-N
    • SMILES: C1([2H])C=C([2H])C=C([2H])C=1

Computed Properties

  • Exact Mass: 84.0846
  • Monoisotopic Mass: 81.0657804292g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 15.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.908 g/mL at 25 °C
  • Melting Point: 5.5 °C(lit.)
  • Boiling Point: 80 °C(lit.)
  • Flash Point: 12 °F
  • Refractive Index: n20/D 1.499(lit.)
  • PSA: 0
  • Solubility: Not determined
  • Vapor Pressure: 100.9±0.1 mmHg at 25°C

Benzene-d3 Security Information

Benzene-d3 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B536543-.25mg
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.25mg
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1PlusChem
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Additional information on Benzene-d3

Benzene-d3: A Comprehensive Overview

Benzene-d3, also known as deuterated benzene with the CAS number 1684-47-5, is a compound of significant interest in various fields of chemistry and related disciplines. This compound is a derivative of benzene where three hydrogen atoms are replaced by deuterium atoms. The substitution of hydrogen with deuterium imparts unique properties to the molecule, making it valuable for specialized applications in research and industry.

The structure of Benzene-d3 is similar to that of regular benzene, featuring a six-carbon ring with alternating double bonds. However, the presence of deuterium atoms alters its chemical reactivity and physical properties. This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy as a solvent or reference material due to its distinct chemical shift and high stability. Recent studies have highlighted its role in improving the accuracy of NMR measurements by reducing signal overlap and enhancing resolution.

One of the most notable applications of Benzene-d3 is in isotopic labeling, where it serves as a tracer in biochemical and pharmacological studies. By incorporating deuterium into organic molecules, researchers can track metabolic pathways and study reaction mechanisms with greater precision. This has been particularly useful in drug discovery and development, where understanding the fate of compounds within biological systems is critical.

The synthesis of Benzene-d3 involves several methods, including catalytic hydrogenation using deuterated hydrogen gas or exchange reactions with heavy water. Recent advancements in catalytic techniques have improved the efficiency and scalability of these processes, making Benzene-d3 more accessible for large-scale applications. Additionally, the use of transition metal catalysts has been explored to enhance the selectivity and yield of deuterium incorporation.

In terms of environmental impact, Benzene-d3 exhibits similar behavior to regular benzene but with reduced volatility due to the heavier isotopic composition. Studies have shown that its persistence in aquatic environments is slightly lower compared to non-deuterated benzene, which could have implications for its use in ecological research. However, further investigations are needed to fully understand its long-term effects on ecosystems.

The demand for Benzene-d3 has grown significantly in recent years, driven by its versatility across multiple industries. Its role in analytical chemistry continues to expand as researchers seek more precise tools for compound characterization. Moreover, its application in organic synthesis has opened new avenues for creating complex molecules with controlled isotopic compositions.

In conclusion, Benzene-d3 (CAS 1684-47-5) stands out as a critical compound in modern chemistry. Its unique properties derived from deuterium substitution make it indispensable in fields ranging from spectroscopy to pharmacology. As research progresses and new applications emerge, the importance of this compound is likely to grow further.

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